physicochemical properties of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
physicochemical properties of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Title: Physicochemical Profiling and Synthetic Utility of 5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine in Targeted Drug Discovery
Executive Summary
In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on highly optimized, fragment-like building blocks. 5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine (CAS: 1807885-10-4) has emerged as a premier chiral synthon in medicinal chemistry. This molecule elegantly combines three critical pharmacological vectors: a 2-aminopyridine core that acts as a robust kinase hinge binder, a 5-bromo substituent serving as a versatile handle for late-stage cross-coupling, and a (1S)-1-phenylethyl group that imparts strict stereochemical control to occupy hydrophobic specificity pockets.
This technical guide synthesizes the physicochemical properties, structural mechanics, and field-proven experimental workflows associated with this compound, providing a self-validating framework for its integration into drug discovery pipelines.
Physicochemical Profiling & ADME Implications
Understanding the physicochemical baseline of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final active pharmaceutical ingredient (API). The properties of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine are highly favorable for oral drug design [1].
Table 1: Physicochemical Properties and Causality
| Property | Value | Causality / Drug Design Implication |
| CAS Number | 1807885-10-4 | Ensures unambiguous identification of the (1S) enantiomer, critical for avoiding racemic mixtures that complicate regulatory approval. |
| Molecular Weight | 277.16 g/mol | Highly ligand-efficient (LE). Leaves an ample molecular weight budget (<500 Da) for downstream elaboration while adhering to Lipinski's Rule of 5. |
| Molecular Formula | C13H13BrN2 | The presence of the heavy bromine atom provides a highly reactive electrophilic site for palladium-catalyzed functionalization. |
| TPSA | ~26.0 Ų | Low Topological Polar Surface Area ensures excellent membrane permeability, heavily favoring oral bioavailability and potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 1 | The secondary amine acts as a critical hydrogen bond donor to the backbone carbonyls of kinase hinge residues. |
| H-Bond Acceptors | 2 | The pyridine nitrogen serves as a primary hydrogen bond acceptor, a hallmark of ATP-competitive inhibitors. |
| Rotatable Bonds | 3 | Low conformational flexibility minimizes the entropic penalty upon target binding, leading to higher binding affinities. |
Structural & Mechanistic Insights
The architectural brilliance of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine lies in its tripartite functionality.
The Hinge-Binding Core: The 2-aminopyridine motif is a privileged scaffold in kinase inhibitor design [2]. In the ATP-binding pocket of kinases (such as PI3K, PKC, or ALK), the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the hinge region (e.g., Val335), while the exocyclic secondary amine acts as a hydrogen bond donor to a neighboring backbone carbonyl (e.g., Glu333).
The Chiral Pocket-Filler: The (1S)-1-phenylethyl group is not merely a protecting group; it is a stereospecific vector. The methyl group restricts the rotation of the phenyl ring, forcing it into a specific trajectory that optimally fills hydrophobic specificity pockets adjacent to the ATP site. This stereocontrol is paramount; the (1R) enantiomer often exhibits drastically reduced target affinity due to steric clashes.
The Functional Vector: The bromine atom at the 5-position is electronically activated by the pyridine ring, making it an ideal candidate for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because it points toward the solvent-exposed region of the kinase binding site, large solubilizing groups (like piperazines or morpholines) can be appended here without disrupting the core hinge binding.
Fig 1. Pharmacophore model illustrating the kinase hinge-binding and functional vectors.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: Chiral Purity Validation via SFC
Before utilizing 1807885-10-4 in multi-step synthesis, its enantiomeric excess (ee) must be validated to ensure it meets the >98% ee standard [3].
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Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol.
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Step 2: Column Selection. Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
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Causality: The amylose-based stationary phase provides excellent chiral recognition for aromatic amines via π-π interactions and hydrogen bonding.
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Step 3: Mobile Phase Configuration. Set the Supercritical Fluid Chromatography (SFC) system to 85% CO2 and 15% Methanol (containing 0.1% Diethylamine).
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Causality: SFC is selected over Normal Phase HPLC because supercritical CO2 significantly reduces fluid viscosity, allowing for higher flow rates and sharper peak resolution. The addition of 0.1% Diethylamine suppresses the ionization of the secondary amine, completely mitigating peak tailing caused by free silanols on the stationary phase.
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Step 4: Execution & Analysis. Run at a flow rate of 3.0 mL/min, maintaining a backpressure of 100 bar at 35°C. Detect via UV at 254 nm. The (1S) enantiomer will elute as a sharp, distinct peak.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This workflow details the functionalization of the 5-bromo position with an aryl boronic acid to extend the molecule into the solvent-exposed region.
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Step 1: Reagent Charging. In an oven-dried Schlenk flask, combine 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 3.0 eq).
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Step 2: Catalyst Addition. Add Pd(dppf)Cl2 (0.05 eq) to the mixture.
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Causality: Pd(dppf)Cl2 is utilized as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. Furthermore, the immense steric bulk of the dppf ligand prevents the basic pyridine nitrogen of our substrate from coordinating to and poisoning the palladium center.
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Step 3: Solvent & Degassing. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Degas the suspension via three freeze-pump-thaw cycles and backfill with ultra-pure Nitrogen.
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Causality: Water is required to dissolve the K2CO3 base, which must hydroxylate the boronic acid to form the reactive boronate species necessary for transmetalation. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
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Step 4: Reaction Execution. Heat the mixture to 90°C for 12 hours under vigorous stirring.
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Step 5: Workup & Isolation. Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Fig 2. Step-by-step synthetic workflow for the elaboration of the 5-bromo vector.
References
- Sigma-Aldrich. "5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | 1807885-10-4". Sigma-Aldrich Catalog.
- ACS Medicinal Chemistry Letters. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif". ACS Publications.
- Chembeez. "5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine, 95%". Chembeez Chemical Directory.
